molecular formula C18H18N4O4S B11247247 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11247247
M. Wt: 386.4 g/mol
InChI Key: XEDSFAKVMFKAQP-UHFFFAOYSA-N
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Description

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furan ring, a cyclopenta[d]pyrimidine core, and an oxazole moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the cyclopenta[d]pyrimidine core through a series of cyclization and oxidation reactions. The final step involves the introduction of the oxazole moiety and the acetylation of the compound to yield the desired product. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxazole moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may play a crucial role in binding to these targets, while the cyclopenta[d]pyrimidine core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with furan, oxazole, and cyclopenta[d]pyrimidine moieties. Examples include:

    Furan-2-ylmethyl derivatives: These compounds share the furan ring and may have similar reactivity.

    Cyclopenta[d]pyrimidine derivatives: These compounds have the same core structure and may exhibit similar biological activities.

    Oxazole derivatives: These compounds contain the oxazole ring and may have comparable chemical properties

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H18N4O4S/c1-11-8-15(21-26-11)19-16(23)10-27-17-13-5-2-6-14(13)22(18(24)20-17)9-12-4-3-7-25-12/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,19,21,23)

InChI Key

XEDSFAKVMFKAQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4

Origin of Product

United States

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